1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one
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Overview
Description
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate amines under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)2-7(10)3-8/h4H,2-3,8H2,1H3 |
InChI Key |
DTEQGIJHBPINEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)CN |
Origin of Product |
United States |
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